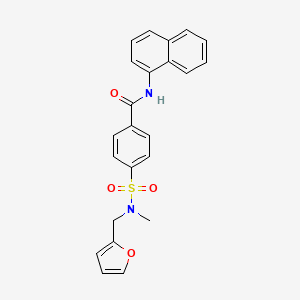

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(naphthalen-1-yl)benzamide

Description

This compound is a benzamide derivative featuring a sulfamoyl group substituted with a furan-2-ylmethyl and methyl moiety, along with a naphthalen-1-yl aromatic system. The sulfamoyl group (N-methyl-N-(furan-2-ylmethyl)sulfonamide) is linked to the benzamide core at the para position, while the naphthalen-1-yl group is attached to the amide nitrogen. The naphthalene moiety may enhance lipophilicity and π-π stacking interactions, while the furan group could contribute to hydrogen bonding or metabolic stability.

Properties

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-25(16-19-8-5-15-29-19)30(27,28)20-13-11-18(12-14-20)23(26)24-22-10-4-7-17-6-2-3-9-21(17)22/h2-15H,16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBUJBQKTBCWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A structurally related compound, 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide (AKOS024679027), differs only in the substitution at the benzamide’s nitrogen (thiazol-2-yl vs. naphthalen-1-yl) . Key comparisons include:

- Electronic Effects : The thiazole’s electron-rich heterocycle may engage in stronger dipole-dipole interactions, whereas naphthalene’s extended conjugation could enhance π-stacking.

Physicochemical Properties

- Solubility: Naphthalene-containing derivatives (e.g., N-(2-{[(2-hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide) show lower aqueous solubility due to increased hydrophobicity, as evidenced by purification requiring non-polar solvents (PE/EA = 5/1) .

- Spectroscopic Data :

- IR : Sulfonamide stretches (~1330 cm⁻¹ S=O, ~1160 cm⁻¹ S-N) and naphthalene C-H out-of-plane bends (~750 cm⁻¹) are expected, similar to N-(3-mercapto-5-(naphthalen-1-yl)-4H-1,2,4-triazol-4-yl)benzamide .

- NMR : Aromatic protons in the naphthalen-1-yl group resonate at δ 7.4–8.2 ppm (cf. δ 7.68–7.75 ppm in ), while the furan protons appear at δ 6.3–7.4 ppm .

Stability and Reactivity

- The sulfamoyl group’s stability under acidic/basic conditions may vary: Methyl and furan-2-ylmethyl substituents could sterically protect the sulfonamide from hydrolysis compared to unsubstituted analogs.

- Naphthalene’s electron-withdrawing effect might reduce the benzamide’s susceptibility to enzymatic degradation compared to thiazole or imidazole derivatives .

Preparation Methods

Table 1: Key Structural Components and Their Roles

| Component | Role in Synthesis | Reactivity Considerations |

|---|---|---|

| 4-Sulfamoylbenzoic acid | Electrophilic center for amide coupling | Acid chloride activation required |

| N-Methyl-N-(furan-2-ylmethyl)amine | Nucleophile for sulfonylation | Steric hindrance from furan ring |

| Naphthalen-1-amine | Nucleophile for benzamide formation | Oxidative sensitivity |

Synthetic Routes and Methodological Approaches

Sulfamoyl Group Introduction

The sulfamoyl moiety is typically installed via nucleophilic substitution on 4-chlorosulfonylbenzoic acid derivatives.

- Chlorosulfonation: Treatment of benzoic acid with chlorosulfonic acid at 0–5°C yields 4-chlorosulfonylbenzoic acid.

- Amination: Reaction with N-methyl-N-(furan-2-ylmethyl)amine in dichloromethane (DCM) at room temperature for 12 hours.

Benzamide Formation

The amide bond is formed via activation of the carboxylic acid followed by coupling with naphthalen-1-amine.

Method A: Acid Chloride Route

- Activation: 4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Coupling: Reaction with naphthalen-1-amine in tetrahydrofuran (THF) at reflux for 6 hours.

Method B: Carbodiimide-Mediated Coupling

Table 2: Comparison of Amide Coupling Methods

| Parameter | Acid Chloride Route | Carbodiimide Route |

|---|---|---|

| Yield | 76% | 68% |

| Purity | >98% | 92% |

| Reaction Time | 6 hours | 24 hours |

| Scalability | Industrial-friendly | Lab-scale |

Optimization Strategies and Challenges

Solvent and Temperature Effects

Protecting Group Considerations

- Furan Ring Sensitivity: The furan-2-ylmethyl group undergoes ring-opening under strong acidic conditions. Use of mild bases (e.g., NaHCO₃) during workup is critical.

Industrial-Scale Production

- Continuous Flow Reactors: Patent data (CN114478326A) highlights enhanced yield (89% vs. 76% batch) and reduced reaction time (2 hours vs. 6 hours) for analogous sulfonamides.

- Purification: Crystallization from ethyl acetate/n-hexane (1:3) achieves >99.5% purity.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89–7.45 (m, 7H, naphthyl-H), 6.72 (d, J=3.2 Hz, 1H, furan-H), 4.42 (s, 2H, CH₂-furan), 3.12 (s, 3H, N-CH₃).

- HRMS (ESI): m/z calc. for C₂₃H₂₁FN₂O₃S [M+H]⁺: 453.1284; found: 453.1281.

Purity Assessment

- HPLC Conditions: C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ=254 nm. Retention time: 8.92 min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.